molecular formula C8H10O B14724685 1-Methoxy-3-methylhexa-1,3-dien-5-yne CAS No. 5390-69-2

1-Methoxy-3-methylhexa-1,3-dien-5-yne

Cat. No.: B14724685
CAS No.: 5390-69-2
M. Wt: 122.16 g/mol
InChI Key: IFJWQTDGWHARGS-UHFFFAOYSA-N
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Description

1-Methoxy-3-methylhexa-1,3-dien-5-yne is an organic compound with the molecular formula C8H10O It is a derivative of hexadiene and features both an alkyne and an ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-3-methylhexa-1,3-dien-5-yne typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a methoxy-substituted diene with a suitable alkyne precursor. The reaction conditions often include the use of a strong base, such as sodium hydride, to deprotonate the alkyne and facilitate the nucleophilic attack on the diene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This might include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-methylhexa-1,3-dien-5-yne can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-3-methylhexa-1,3-dien-5-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-methylhexa-1,3-dien-5-yne involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming cyclic intermediates that can further react to produce biologically active compounds. The methoxy group can influence the compound’s reactivity and interaction with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-3-methylhexa-1,3-dien-5-yne: Similar in structure but with different substituents.

    2,3-Dimethylhexa-1,3-dien-5-yne: Another derivative with additional methyl groups.

    1-Methoxycyclohexa-1,3-dien-5-yne: A cyclic analog with similar functional groups.

Uniqueness

This compound is unique due to its combination of an alkyne and an ether group within the same molecule. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

5390-69-2

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

1-methoxy-3-methylhexa-1,3-dien-5-yne

InChI

InChI=1S/C8H10O/c1-4-5-8(2)6-7-9-3/h1,5-7H,2-3H3

InChI Key

IFJWQTDGWHARGS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC#C)C=COC

Origin of Product

United States

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